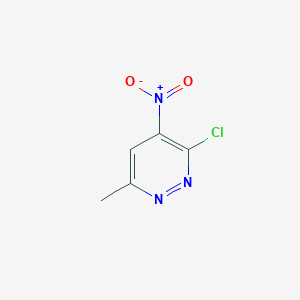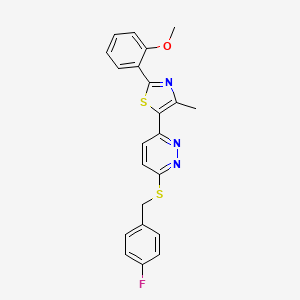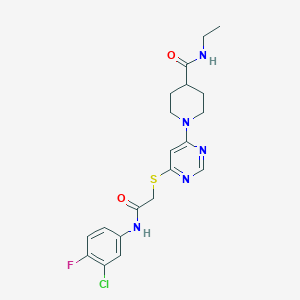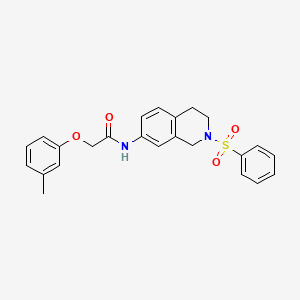![molecular formula C16H22N4O B2405715 N-(2-环丙基丙烷-2-基)-4-甲基-2-(甲基氨基)吡咯并[1,2-a]嘧啶-8-甲酰胺](/img/structure/B2405715.png)
N-(2-环丙基丙烷-2-基)-4-甲基-2-(甲基氨基)吡咯并[1,2-a]嘧啶-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide is a useful research compound. Its molecular formula is C16H22N4O and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 吡咯并[1,2-a]嘧啶类化合物因其潜在的抗癌作用而备受关注。 研究人员正在探索它们对参与癌细胞增殖和存活的特定激酶的抑制作用 .
- 出乎意料的是,吡咯并[1,2-a]嘧啶类化合物表现出聚集诱导发射增强(AIEE)特性 。AIEE材料在聚集时会发出更强的荧光。
抗癌剂
光物理性质
抗菌剂
总之,吡咯并[1,2-a]嘧啶类化合物为药物发现、农药开发和材料科学提供了一个多功能的平台。它们的独特特性使它们成为在各个科学领域中进行进一步研究和应用的宝贵目标。 🌟
作用机制
Target of Action
The compound N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide is a pyrrolopyrimidine derivative . Pyrrolopyrimidines have been studied as ligands of 5-HT3 receptors, inhibitors of human protein kinase CK2, AKT kinase, enzymes RAD51, FAAH, and MAGL, as well as the protein tyrosine phosphatase 1B . These targets play crucial roles in various biological processes, including cell signaling, DNA repair, and enzymatic regulation .
Mode of Action
Given its structural similarity to other pyrrolopyrimidines, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity . This can result in changes to cellular processes such as signal transduction, DNA repair, and enzymatic activity .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of protein kinases like CK2 and AKT can impact cell proliferation and survival pathways . Similarly, modulation of enzymes like FAAH and MAGL can influence endocannabinoid signaling . The compound’s effects on these pathways can have downstream effects on cellular functions and overall organismal physiology .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound acts as an inhibitor of protein kinases like CK2 and AKT, it could potentially suppress cell proliferation and induce apoptosis . If it modulates endocannabinoid enzymes like FAAH and MAGL, it could alter pain perception and inflammatory responses .
生化分析
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the pyrrolopyrimidine derivative .
Cellular Effects
Other pyrrolopyrimidines have been shown to exhibit antiproliferative activity against various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrolopyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other pyrrolopyrimidines have been shown to exhibit time-dependent properties, such as aggregation-induced emission enhancement .
Metabolic Pathways
Other pyrrolopyrimidines have been shown to undergo various metabolic transformations, including oxidation and conjugation reactions .
Subcellular Localization
The subcellular localization of a protein or compound can have significant effects on its activity or function .
属性
IUPAC Name |
N-(2-cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10-9-13(17-4)18-14-12(7-8-20(10)14)15(21)19-16(2,3)11-5-6-11/h7-9,11H,5-6H2,1-4H3,(H,17,18)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVGDTPOOGYEIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CN12)C(=O)NC(C)(C)C3CC3)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)
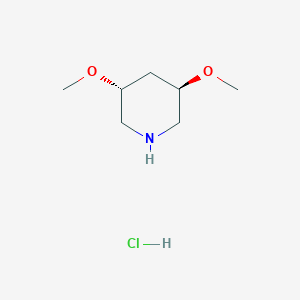
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2405636.png)
![(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol](/img/structure/B2405637.png)


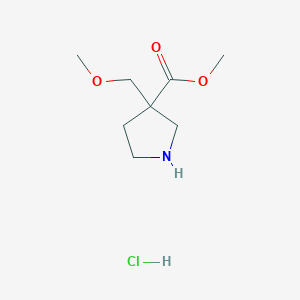
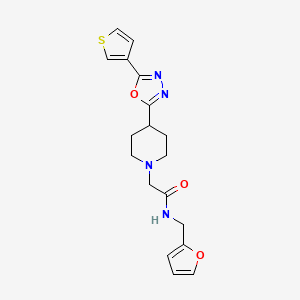
![1-[2-[Bis(2-chloroethoxy)phosphoryl]ethyl-(2-chloroethoxy)phosphoryl]oxy-2-chloroethane](/img/structure/B2405642.png)
![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)
